molecular formula C5H12N2 B145903 (R)-3-Aminopiperidine CAS No. 127294-73-9

(R)-3-Aminopiperidine

Cat. No.: B145903
CAS No.: 127294-73-9
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-RXMQYKEDSA-N
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Description

®-3-Aminopiperidine is a chiral amine with the molecular formula C5H12N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the “right-handed” form

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Aminopiperidine can be synthesized through several methods, including:

    Asymmetric Synthesis: One common method involves the asymmetric hydrogenation of 3-piperidone using a chiral catalyst. This process ensures the selective formation of the ®-enantiomer.

    Chiral Resolution: Another approach is the resolution of racemic 3-aminopiperidine using chiral acids or bases to separate the ®- and (S)-enantiomers.

Industrial Production Methods: In industrial settings, the production of ®-3-Aminopiperidine often involves large-scale asymmetric hydrogenation due to its efficiency and scalability. The use of chiral catalysts such as rhodium or ruthenium complexes is common in these processes.

Chemical Reactions Analysis

Types of Reactions: ®-3-Aminopiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-substituted piperidines.

Scientific Research Applications

®-3-Aminopiperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Aminopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with.

Comparison with Similar Compounds

    (S)-3-Aminopiperidine: The enantiomer of ®-3-Aminopiperidine with a different spatial arrangement of atoms.

    Piperidine: The parent compound without the amino group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: ®-3-Aminopiperidine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure compounds. Its ability to participate in a variety of chemical reactions makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

(3R)-piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349860
Record name (R)-3-AMINOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127294-73-9
Record name (R)-3-AMINOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-piperidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (R)-3-Aminopiperidine a valuable building block in drug design, especially for DPP-4 inhibitors?

A1: this compound often features in DPP-4 inhibitors due to its structural similarity to the natural substrate of DPP-4. This similarity allows these drugs to bind potently and selectively to the enzyme's active site. This interaction inhibits DPP-4's activity, preventing the breakdown of incretin hormones like GLP-1, ultimately leading to improved glycemic control. Several marketed drugs, including alogliptin, linagliptin, and trelagliptin, incorporate this compound in their structures, demonstrating its successful application in this field [, , , , ].

Q2: Can you explain the process of resolving this compound from its racemic mixture?

A2: Resolution of this compound from its racemic mixture, which contains both (R) and (S) enantiomers, can be achieved through diastereomeric salt formation. This involves reacting the racemic mixture with an enantiomerically pure resolving agent, such as (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA) []. This reaction results in the formation of two diastereomeric salts with different physical properties, allowing for separation using techniques like crystallization. Once separated, the desired this compound can be isolated.

Q3: Have there been any studies investigating how structural modifications to this compound derivatives affect their activity against MATE1?

A3: Yes, research has explored the structure-activity relationships of platinum-acridine anticancer agents containing various linker moieties, including this compound. These studies have shown that the rigidity of the linker plays a role in the compound's interaction with MATE1 (multidrug and toxin extrusion protein 1) []. Specifically, a more rigid linker, similar to that found in derivative 2 of the study, showed a strong correlation between potency and MATE1 expression in cancer cells.

Q4: What synthetic approaches have been used to prepare this compound or its derivatives?

A4: Several methods have been reported for synthesizing this compound or its derivatives:

  • Chiral resolution: Starting from racemic 3-Aminopiperidine, chiral resolution using resolving agents like (R)-CPA can be employed to isolate this compound [].
  • Multi-step synthesis: this compound dihydrochloride can be synthesized from Ethyl nipecotate through a series of reactions, including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection [].
  • Catalytic hydrogenolysis: Starting with a suitably protected precursor (Compound III in the reference), catalytic hydrogenolysis using a palladium catalyst and ammonium formate as a reducing agent can yield this compound [].

Q5: Are there alternative synthetic routes for preparing Linagliptin that involve this compound?

A5: Research has explored more efficient Linagliptin synthesis routes. One approach utilizes a Mitsunobu reaction to create a key intermediate, which then undergoes a substitution reaction with this compound to form another intermediate []. This intermediate is further reacted to yield Linagliptin. This method offers advantages like milder reaction conditions, high selectivity, and improved product quality.

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